molecular formula C12H18O B1266906 1-(4-tert-Butylphenyl)ethanol CAS No. 34386-42-0

1-(4-tert-Butylphenyl)ethanol

Cat. No. B1266906
CAS RN: 34386-42-0
M. Wt: 178.27 g/mol
InChI Key: KEJQAXFZHFUFBI-UHFFFAOYSA-N
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Patent
US09035059B2

Procedure details

Methylmagnesium bromide (3 mol/L diethyl ether solution, 5 mL, 15.0 mmol) was added dropwise to a solution of 4-tert-butylbenzaldehyde (1.62 g, 10.0 mmol) in diethyl ether (20 mL) while cooling in ice, and the mixture was stirred at the same temperature for 30 min. Aqueous ammonium chloride solution was added thereto and the mixture was extracted with diethyl ether. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The desiccant was filtered off and then the filtrate was concentrated under reduced pressure to afford 1-(4-tert-butylphenyl)ethanol as a colorless solid (1.84 g).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[C:4]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5].[Cl-].[NH4+]>C(OCC)C>[C:4]([C:8]1[CH:9]=[CH:10][C:11]([CH:12]([OH:13])[CH3:1])=[CH:14][CH:15]=1)([CH3:7])([CH3:5])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.